molecular formula C19H17N3O2 B13101103 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide

6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide

Cat. No.: B13101103
M. Wt: 319.4 g/mol
InChI Key: VBCNTYPVYQJUTL-UHFFFAOYSA-N
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Description

6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide is a quinoline derivative characterized by a poly-substituted aromatic core. The quinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors . Key structural features of this compound include:

  • Acetyl group at position 6: Enhances electron-withdrawing effects and influences metabolic stability.
  • Carboxamide at position 3: Facilitates hydrogen bonding, critical for target binding and solubility .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

6-acetyl-4-(4-methylanilino)quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-11-3-6-14(7-4-11)22-18-15-9-13(12(2)23)5-8-17(15)21-10-16(18)19(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,22)

InChI Key

VBCNTYPVYQJUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide typically involves the reaction of an aldehyde with cyanoacetamide and acetylacetone in the presence of a catalyst such as piperidine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The analytical and spectral data obtained from these reactions are in agreement with the proposed structure of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure consistent quality and high yield. The use of advanced analytical techniques ensures that the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while reduction reactions can produce amine derivatives .

Scientific Research Applications

6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. In medicinal chemistry, it has shown potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.

In addition to its medicinal applications, this compound is used in the development of new materials and catalysts in the field of chemistry. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis research .

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits the activity of Pim-1 kinase, a key regulator of cell survival and proliferation. These actions result in the selective destruction of cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Position 4 Modifications

  • 4-Cyanophenylamino (): The electron-withdrawing cyano group increases reactivity, favoring interactions with nucleophilic residues in enzymes .
  • Hydroxy () : Introduces hydrogen-bonding capacity but reduces metabolic stability due to susceptibility to glucuronidation .

Position 6 Modifications

  • Chloro () : Enhances electrophilicity, enabling covalent binding to thiol-containing enzymes .
  • Methoxy () : Improves solubility but may diminish target affinity due to steric hindrance .

Carboxamide vs. Ester Groups

  • The carboxamide in the target compound and derivatives supports stronger hydrogen bonding than ester groups (e.g., ), which may enhance target specificity .

Physicochemical Properties

Table 2: Predicted Properties Based on Structural Analogs

Property Target Compound Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate () Chloroquine ()
LogP (Lipophilicity) ~3.2 (High) ~2.1 ~4.5
Water Solubility Low Moderate Very low
Metabolic Stability Moderate (acetyl) Low (hydroxy) High

Biological Activity

6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and inhibition of various enzymatic pathways. This article explores the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline backbone with an acetyl group at the 6-position and a p-tolylamino group at the 4-position. This structural configuration is crucial for its biological activity, influencing its interaction with target proteins and enzymes.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study involving various quinoline derivatives reported their efficacy against different cancer cell lines, highlighting their potential as tyrosine kinase inhibitors, which are vital in cancer therapy .

In vitro studies demonstrated that this compound could inhibit the proliferation of human colon cancer cell lines (HCT-116 and Caco-2) with varying degrees of success. The compound's mechanism appears to involve interference with the PI3K/AKT signaling pathway, a crucial pathway in cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. In vitro assays showed that derivatives similar to this compound displayed considerable CETP inhibitory activity, with rates reaching up to 80.1% . Such inhibition suggests potential therapeutic applications in managing dyslipidemia and related cardiovascular conditions.

Antimalarial Activity

In addition to its anticancer properties, derivatives of quinoline have been investigated for their antimalarial activities. A series of quinoline-4-carboxamides demonstrated moderate potency against Plasmodium falciparum, with some compounds exhibiting low nanomolar activity . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the malaria parasite . This highlights the compound's versatility in targeting multiple biological pathways.

Case Study 1: Anticancer Efficacy

A specific investigation into the effects of this compound on HCT-116 cells revealed that treatment resulted in a significant decrease in cell viability at concentrations above 1 µM. The study utilized real-time PCR to assess changes in gene expression related to the PI3K/AKT pathway, confirming the compound's role as an inhibitor .

Case Study 2: CETP Inhibition

In another study focusing on CETP inhibition, various synthesized derivatives were tested against CETP using a radioisotope-based assay. The results indicated that compounds closely related to this compound exhibited strong inhibitory effects, comparable to established CETP inhibitors like dalcetrapib .

Data Tables

Biological Activity IC50/EC50 Values Reference
HCT-116 Cell Line Inhibition<1 µM
Caco-2 Cell Line Inhibition<10 µM
CETP Inhibition20.7% - 80.1%
Antimalarial ActivityEC50 = 120 nM

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide?

The synthesis typically involves coupling reactions between substituted quinoline precursors and carboxamide derivatives. For quinoline-3-carboxamides, optimized protocols use coupling reagents like dichlorotriphenyl phosphorane in low-boiling solvents (e.g., methylene chloride) under mild conditions (≤40°C) to minimize side reactions. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity. Post-synthesis, recrystallization from ethanol or methanol improves yield and purity . Structural analogs, such as antiproliferative quinoline carboxamides, are synthesized via condensation of chloroquinoline intermediates with substituted acrylamides, followed by spectroscopic validation .

Q. How should researchers characterize the structural integrity and purity of this compound?

Standard characterization includes:

  • Spectroscopy : FT-IR for functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹). ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., quinoline protons at δ 8.5–9.0 ppm, acetyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
  • X-ray diffraction : For crystalline derivatives, XRD provides unambiguous confirmation of molecular geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Common assays include:

  • Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., PC-3, MCF-7) with IC₅₀ calculations.
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
  • Target engagement : Fluorescence polarization assays to measure binding affinity to targets like S100A9, a key mediator in tumor angiogenesis .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies:

  • PK/PD modeling : Compare plasma/tissue concentrations (via LC-MS/MS) with efficacy timelines.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify rapid clearance pathways.
  • Combination studies : Test synergies with standard therapies (e.g., taxanes, androgen ablation) to enhance potency, as seen with tasquinimod in prostate cancer models .

Q. What mechanistic insights explain the compound’s antiangiogenic properties?

Quinoline-3-carboxamides inhibit the "angiogenic switch" by targeting S100A9, a calcium-binding protein that promotes endothelial cell migration. Key experiments:

  • Western blotting/qPCR : Measure VEGF, HIF-1α, and MMP-9 expression in treated tumor xenografts.
  • Matrigel plug assays : Quantify neovascularization in vivo.
  • Microscopy : Monitor endothelial tube formation in HUVEC cultures .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
  • QSAR modeling : Corrogate substituent effects (e.g., p-tolyl vs. fluorophenyl) on solubility (logP) and bioavailability.
  • ADMET prediction : Use tools like SwissADME to refine lead compounds for reduced hepatotoxicity .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Bland-Altman analysis : Resolve inter-assay variability in replicate experiments .

Q. How should researchers validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockout models : Confirm phenotype rescue in S100A9-deficient cells.
  • Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts.
  • SPR/Biacore : Quantify binding kinetics (KD, kon/koff) for putative targets .

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